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molecular formula C25H15Br B071387 2-Bromo-9,9'-spirobi[fluorene] CAS No. 171408-76-7

2-Bromo-9,9'-spirobi[fluorene]

Cat. No. B071387
M. Wt: 395.3 g/mol
InChI Key: ONCCVJKFWKAZAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06861567B2

Procedure details

47.0 g of 2-bromo-9-(biphenyl-2-yl)fluoren-9-ol were refluxed for 2.5 hours in 114 ml of 99.8% acetic acid with addition of 1.5 ml of conc. HCl.
Name
2-bromo-9-(biphenyl-2-yl)fluoren-9-ol
Quantity
47 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
114 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=3[C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)(O)[C:4]=2[CH:3]=1.Cl>C(O)(=O)C>[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]3([C:23]4[CH:24]=[CH:25][CH:26]=[CH:27][C:22]=4[C:17]4[C:16]3=[CH:21][CH:20]=[CH:19][CH:18]=4)[C:4]=2[CH:3]=1

Inputs

Step One
Name
2-bromo-9-(biphenyl-2-yl)fluoren-9-ol
Quantity
47 g
Type
reactant
Smiles
BrC1=CC=2C(C3=CC=CC=C3C2C=C1)(O)C1=C(C=CC=C1)C1=CC=CC=C1
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
114 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC1=CC=2C3(C4=CC=CC=C4C2C=C1)C1=CC=CC=C1C=1C=CC=CC13

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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